![molecular formula C14H13N3O3 B1441202 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1086386-69-7](/img/structure/B1441202.png)
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Overview
Description
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Research on derivatives of dihydropyridine and pyrido-pyrimidine, similar to the compound , emphasizes the significance of hydrogen bonding in determining molecular structure and stability. For example, Dobbin et al. (1993) studied hydrogen bonding in related compounds, indicating its role in the formation of chelate rings and infinite structures through X-ray crystallography Dobbin, R. Hider, S. Rizvi, K. L. Maki, D. Helm, 1993.
Synthetic Pathways and Reactions
The synthesis and reactions of Biginelli-compounds, which are structurally related to the query compound, have been explored to understand the methylation and acylation reactions, offering insights into potential synthetic routes and modifications for similar compounds. Kappe and Roschger (1989) provided detailed examinations of these reactions, contributing to the broader knowledge of pyrimidine chemistry C. Kappe, P. Roschger, 1989.
Novel Fused Systems and Derivatives
The exploration of novel fused systems, such as pyrido-thieno-pyrimidines, illustrates the diversity and potential of pyrido-pyrimidine chemistry in generating complex heterocyclic systems with various applications. Bakhite et al. (2005) synthesized new derivatives, highlighting the versatility of these compounds in forming polyheterocyclic systems E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005.
Diuretic Properties and Biological Activity
Investigations into the biological activities of pyrido-pyrimidine derivatives, such as their diuretic properties, provide valuable insights into potential therapeutic applications. Ukrainets et al. (2008) examined alkyl-, arylalkyl-, and arylamides of related compounds, establishing structure-biological activity relationships I. Ukrainets, I. A. Tugaibei, N. L. Bereznyakova, V. Kravchenko, A. Turov, 2008.
properties
IUPAC Name |
2-oxo-6-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-6-16-10(14(19)20)8-9-12(16)15-11-5-3-4-7-17(11)13(9)18/h3-5,7-8H,2,6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOCYZWDNXNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675450 | |
Record name | 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
CAS RN |
1086386-69-7 | |
Record name | 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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